molecular formula C12H10NNaO3S B3373690 Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1011426-50-8

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B3373690
CAS No.: 1011426-50-8
M. Wt: 271.27 g/mol
InChI Key: LWDJMFONJPJRKJ-UHFFFAOYSA-M
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Description

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-methoxyphenylacetic acid with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxyphenyl group can enhance its binding affinity to specific targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate
  • Sodium 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate
  • Sodium 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate

Uniqueness

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

sodium;2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJMFONJPJRKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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